molecular formula C18H18N2O5 B13141683 N-Benzoyl-4-nitroaniline ethyl ester

N-Benzoyl-4-nitroaniline ethyl ester

Cat. No.: B13141683
M. Wt: 342.3 g/mol
InChI Key: BEZXGSZPWXRHIN-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate is a chiral molecule belonging to the class of benzamides. It has a molecular formula of C18H18N2O5 and a molecular weight of 342.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-3-(4-nitrophenyl)propanoate typically involves the reaction of ethyl 2-amino-3-(4-nitrophenyl)propanoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s benzamido group can form hydrogen bonds with biological molecules, influencing their activity. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Benzamido-3-phenylpropanoic acid: Similar structure but lacks the nitro group.

    4-Chloro-N-(4-hydroxyphenethyl)benzamide: Contains a chloro group instead of a nitro group.

    Ethyl (4-(2-(5-chloro-2-methoxybenzamido)ethyl)phenyl)sulfonylcarbamate: Contains additional functional groups.

Uniqueness

Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate is unique due to the presence of both benzamido and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields .

Properties

IUPAC Name

ethyl 2-benzamido-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZXGSZPWXRHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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